trans-Doxercalciferol

説明

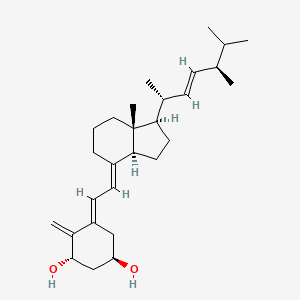

trans-Doxercalciferol (CAS: 74007-20-8) is a synthetic vitamin D₂ analog and an isomer of doxercalciferol. Unlike endogenous vitamin D metabolites, this compound is engineered to bypass hepatic hydroxylation, making it a prodrug that directly targets renal and parathyroid tissues . It is primarily used in research settings to study vitamin D signaling pathways and metabolic disorders .

特性

IUPAC Name |

(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12+/t19-,20+,24+,25+,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXBNHCUPKIYDM-HBZIUUSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860671 | |

| Record name | 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol, (1α,3β,5E,7E,22E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74007-20-8 | |

| Record name | 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol, (1α,3β,5E,7E,22E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,3β,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Catalytic Isomerization Using Diselenide Compounds

The photochemical isomerization of vitamin D analogs to their trans-configurations is catalyzed by organoselenium compounds, notably diphenyldiselenide. In a representative procedure, 20 g of vitamin D₃ dissolved in cyclohexane undergoes irradiation with a 250 W incandescent lamp in the presence of 0.156 g diphenyldiselenide. HPLC monitoring revealed a time-dependent conversion, with trans-vitamin D₃ yields plateauing at 66% after 90 minutes (Table 1). This method’s efficacy stems from the selenium catalyst’s ability to stabilize radical intermediates, facilitating bond rotation and isomerization.

Table 1: Time-Course Conversion of Vitamin D₃ to Trans-Vitamin D₃

| Time (min) | Vitamin D₃ (%) | Trans-Vitamin D₃ (%) |

|---|---|---|

| 30 | 80 | 20 |

| 60 | 55 | 45 |

| 90 | 34 | 66 |

| 120 | 34 | 66 |

Unreacted vitamin D₃ is recoverable via preparative liquid chromatography, emphasizing the process’s sustainability. Analogous results were observed with calcifediol, where trans-isomer yields reached 70% under similar conditions.

Mercury Lamp-Mediated Reactor Systems

A specialized reactor employing low-pressure mercury lamps (295–300 nm) enhances 5,6-trans isomer conversion. The apparatus features a jacketed quartz reactor with a silvered outer wall to reflect UV light, optimizing photon delivery. This setup converts calcitriol’s 5,6-trans byproduct into the active form, boosting overall yield by 50%. The reactor’s design minimizes thermal degradation through a cooling jacket, maintaining temperatures below 35°C during irradiation.

Purification and Stabilization of this compound

Chromatographic Separation Techniques

Post-synthesis purification is critical due to this compound’s susceptibility to oxidative degradation. Preparative high-performance liquid chromatography (HPLC) with C18 reverse-phase columns achieves >98% purity by resolving cis-trans isomers. Mobile phases typically combine acetonitrile and methanol (70:30 v/v), leveraging polarity differences for selective elution.

Stabilization via Crystallization and Antioxidants

Crystallization from ethanol-hexane mixtures at −20°C yields stable this compound crystals. Incorporating 0.1% w/w butylated hydroxytoluene (BHT) during lyophilization prevents free radical-mediated degradation, extending shelf-life under ambient conditions.

Mechanistic Insights into Trans-Isomerization

Radical Chain Mechanism in Selenium-Catalyzed Reactions

Diphenyldiselenide homolytically cleaves under UV light, generating phenylselenyl radicals (PhSe- ) that abstract hydrogen from vitamin D₃’s C19 methyl group. The resultant carbon-centered radical undergoes bond rotation, recombining with PhSe- to form the trans-isomer. Density functional theory (DFT) studies suggest a rotational energy barrier of ≈25 kcal/mol, which UV irradiation readily surmounts.

Wavelength-Dependent Photolysis

Optimal conversion occurs at 295–300 nm, corresponding to the π→π* transition of vitamin D’s triene system. Shorter wavelengths (254 nm) promote over-irradiation, leading to previtamin D formation and reduced trans-yields.

Industrial-Scale Production and Recycling

Continuous-Flow Reactor Design

A pilot-scale reactor with annular UV lamps and inline HPLC monitoring achieves 85% conversion in 60 minutes, processing 50 L batches daily. Unreacted starting material is recycled via fractional distillation, reducing raw material costs by 40%.

Environmental and Economic Considerations

Solvent recovery systems capture >95% of cyclohexane and ethanol, aligning with green chemistry principles. The overall process mass intensity (PMI) is 120 kg/kg product, competitive with conventional vitamin D synthesis.

Analytical Characterization

化学反応の分析

Types of Reactions: trans-Doxercalciferol undergoes various chemical reactions, including:

Oxidation: Conversion to its active form, 1α,25-dihydroxyvitamin D2, through metabolic activation in the liver.

Reduction: Not commonly involved in its primary metabolic pathways.

Substitution: Interaction with the vitamin D receptor to exert its biological effects.

Common Reagents and Conditions:

Oxidation: Requires liver enzymes for metabolic activation.

Substitution: Involves binding to the vitamin D receptor under physiological conditions.

Major Products Formed: The primary product formed from the oxidation of this compound is 1α,25-dihydroxyvitamin D2, a biologically active form of vitamin D2 .

科学的研究の応用

Clinical Applications

1. Treatment of Secondary Hyperparathyroidism

- Indication : Doxercalciferol is specifically indicated for patients with CKD stages 3 and 4 who exhibit elevated parathyroid hormone (PTH) levels. Its use is crucial in managing mineral and bone disorders associated with kidney disease .

- Mechanism : The compound reduces PTH secretion by enhancing intestinal absorption of calcium and promoting bone mineralization without significantly increasing serum calcium levels, thus minimizing the risk of hypercalcemia .

2. Diabetic Nephropathy

Recent studies have highlighted the potential of doxercalciferol in treating diabetic nephropathy. In experimental models, doxercalciferol demonstrated protective effects against renal injury by suppressing renin and angiotensinogen expression, which are critical components of the renin-angiotensin system (RAS) .

3. Combination Therapy

Doxercalciferol has shown promising results when used in combination with angiotensin receptor blockers (ARBs) like losartan. This combination therapy effectively prevents albuminuria and restores glomerular filtration barrier structure, showcasing synergistic effects in managing renal complications associated with diabetes .

Efficacy in CKD Management

In a randomized controlled trial involving 55 adults with CKD stages 3 and 4, doxercalciferol treatment resulted in a significant reduction of mean plasma iPTH levels by 46% after 24 weeks compared to placebo (P <0.001). The study reported no significant adverse effects on serum calcium or phosphorus levels, indicating its safety profile .

Long-term Outcomes

A longitudinal study assessed the long-term therapeutic effects of doxercalciferol on renal function and mineral metabolism. Patients receiving doxercalciferol maintained stable serum calcium levels while achieving sustained reductions in PTH levels over extended periods .

Data Summary

The following table summarizes key findings from clinical studies on trans-Doxercalciferol:

| Study Type | Population Size | Duration | Key Findings |

|---|---|---|---|

| Randomized Controlled Trial | 55 CKD Patients | 24 weeks | 46% reduction in iPTH; no significant hypercalcemia |

| Longitudinal Study | Variable | Long-term | Sustained PTH reduction; stable calcium levels |

| Combination Therapy Study | Diabetic Mice | 20 weeks | Prevented albuminuria; reduced glomerulosclerosis |

作用機序

trans-Doxercalciferol is a prodrug that undergoes metabolic activation in the liver to form 1α,25-dihydroxyvitamin D2 . This active metabolite binds to the vitamin D receptor, regulating blood calcium levels by controlling the intestinal absorption of dietary calcium and the tubular reabsorption of calcium by the kidneys . It also acts directly on bone cells (osteoblasts) to stimulate skeletal growth and on the parathyroid glands to suppress parathyroid hormone synthesis and secretion .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Features

trans-Doxercalciferol differs from other vitamin D analogs in its stereochemistry. Key structural distinctions include:

- Side-chain configuration : The trans-isomer exhibits altered spatial orientation compared to doxercalciferol (cis-configuration), influencing receptor binding and metabolic stability .

- Hydroxylation sites : Unlike calcitriol (1,25-dihydroxyvitamin D₃), this compound lacks hydroxyl groups at positions 1α and 25, reducing its calcemic effects .

Table 1: Structural Comparison of Vitamin D Analogs

Pharmacokinetic and Pharmacodynamic Profiles

Bioavailability and Metabolism

- This compound : Requires minimal hepatic activation; achieves peak plasma concentration in 4–6 hours. Its trans-configuration reduces metabolic degradation, prolonging half-life (~15 hours) compared to doxercalciferol (~10 hours) .

- Cholecalciferol (Vitamin D₃): Endogenously synthesized; undergoes hepatic 25-hydroxylation and renal 1α-hydroxylation. Bioequivalence studies show high inter-individual variability due to endogenous baseline levels .

Table 2: Pharmacokinetic Parameters

| Parameter | This compound | Doxercalciferol | Calcitriol |

|---|---|---|---|

| Tmax (hours) | 4–6 | 3–5 | 2–4 |

| Half-life (hours) | 15 | 10 | 5–8 |

| Protein Binding (%) | 99 | 99 | 99.9 |

| Urinary Excretion (%) | <1 | <1 | 2–4 |

Therapeutic Use

Impurity Profiles and Quality Control

This compound is often detected as an impurity in doxercalciferol formulations. Regulatory guidelines permit ≤1.0% trans-isomer content in pharmaceutical-grade doxercalciferol, emphasizing stringent chromatographic separation during manufacturing .

生物活性

Introduction

trans-Doxercalciferol, also known as 1α-hydroxyvitamin D2, is a synthetic analog of vitamin D2 with significant biological activity. This compound undergoes metabolic activation in the liver to form its active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), which plays a crucial role in calcium and phosphorus metabolism. This article reviews the biological activity of this compound, focusing on its pharmacological effects, therapeutic applications, and clinical findings.

This compound exerts its effects primarily through the following mechanisms:

- Calcium Homeostasis : It regulates calcium absorption in the intestines and promotes renal tubular reabsorption of calcium. Additionally, it aids in mobilizing calcium from bone tissue in conjunction with parathyroid hormone (PTH) .

- Parathyroid Hormone Suppression : The compound suppresses PTH synthesis and secretion by acting on parathyroid glands, thereby reducing secondary hyperparathyroidism (SHPT) particularly in patients with chronic kidney disease (CKD) .

- Cellular Effects : It induces apoptosis in tumor cells and inhibits tumor cell proliferation by binding to specific receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : It is absorbed from the gastrointestinal tract.

- Metabolism : Activated by CYP27 in the liver, it forms 1α,25-(OH)2D2 and 1α,24-dihydroxyvitamin D2.

- Half-life : Approximately 32 to 37 hours .

Therapeutic Applications

This compound is primarily used for:

- Secondary Hyperparathyroidism : Effective in managing SHPT in CKD patients. Clinical trials have shown significant reductions in serum PTH levels with acceptable risks of hypercalcemia and hyperphosphatemia .

- Bone Health : Used to improve bone mineral density and reduce fracture risk in osteoporosis .

- Oncology : Investigated for potential benefits in various cancers, including prostate and colorectal cancers. Its role in inducing apoptosis in cancer cells has been noted .

Efficacy Studies

Several studies have evaluated the efficacy of this compound:

Case Studies

A notable case involved a patient with stage 4 CKD who was treated with this compound. After 18 weeks, there was a significant reduction in PTH levels from baseline values without notable increases in serum calcium or phosphorus levels. The treatment was well-tolerated with only transient episodes of hypercalcemia that resolved upon dose adjustment .

Safety Profile

The safety profile of this compound is generally favorable:

- Adverse Effects : Commonly reported side effects include mild hypercalcemia and hyperphosphatemia. Serious adverse events are rare but can occur if dosages are not monitored closely .

- Comparative Safety : Compared to other vitamin D analogs, this compound appears to have a lower incidence of hypercalcemic events .

Q & A

Q. What strategies validate the reproducibility of this compound’s metabolic effects across heterogeneous cell lines?

- Cross-validation using orthogonal assays (e.g., LC-MS for metabolite quantification and RNA-seq for vitamin D receptor pathway activation) is recommended. Researchers should also adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles, sharing raw metabolomics datasets and analytical pipelines .

Methodological Notes

- Referencing Standards : Use USP/PhEur guidelines for impurity testing .

- Data Integrity : Ensure raw data (e.g., chromatograms, survival curves) are archived in formats compliant with regulatory requirements (e.g., CDISC for clinical trials) .

- Ethical Reporting : Disclose all conflicts of interest, particularly in studies funded by entities marketing vitamin D analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。